molecular formula C18H19F3N6 B2556707 6-[4-(2,6-二甲基苯基)哌嗪]-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 338962-60-0

6-[4-(2,6-二甲基苯基)哌嗪]-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪

货号 B2556707
CAS 编号: 338962-60-0
分子量: 376.387
InChI 键: FZCLCZFKPUJXFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C18H19F3N6 . It is also known as "1-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine" .

Physical and Chemical Properties The molecular weight of this compound is 376.38 . Unfortunately, the search results did not provide specific information about its melting point, boiling point, or density .

科学研究应用

前列腺癌中雄激素受体下调

研究已确定该化合物的衍生物作为下调雄激素受体的潜在药物,这是一种治疗晚期前列腺癌的有希望的方法。对该化合物的修饰已导致临床候选药物的开发,例如 AZD3514,该药物正在对去势抵抗性前列腺癌患者进行 I 期临床试验的评估 (Bradbury 等人,2013)

抗糖尿病应用

对三唑并吡嗪-6-基取代哌嗪的研究揭示了它们通过抑制二肽基肽酶-4 (DPP-4) 和促胰岛素活性作为抗糖尿病药物的潜力。这些化合物在改善抗氧化活性方面显示出有希望的结果,并减少细胞毒性,表明它们在糖尿病管理中具有效用 (Bindu 等人,2019)

抗组胺和抗炎活性

由化学骨架合成的化合物已证明具有抗组胺活性,并且对嗜酸性粒细胞浸润具有抑制作用,表明它们在治疗过敏性疾病以及可能的特应性皮炎和过敏性鼻炎方面的潜在应用 (Gyoten 等人,2003)

抗菌评估

由化学结构合成的哌嗪和三唑并吡嗪衍生物已针对各种细菌和真菌菌株评估了它们的抗菌活性。某些衍生物表现出优异的抗菌性能,突出了它们在开发新的抗菌剂方面的潜力 (Patil 等人,2021)

安全和危害

The search results did not provide specific information about the safety and hazards of this compound .

Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, and Future Directions Unfortunately, the search results did not provide specific information about these aspects of the compound .

属性

IUPAC Name

6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLCZFKPUJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Synthesis routes and methods

Procedure details

A mixture of 1-(2,6-dimethylphenyl)piperazine and 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 3. The crude product was purified by hplc using a Waters XTerra C18 column (5μ silica, 19 mm diameter, 100 mm length) eluted with decreasingly polar mixtures of water (containing 0.1% aqueous ammonia) and acetonitrile as eluents to give 6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。